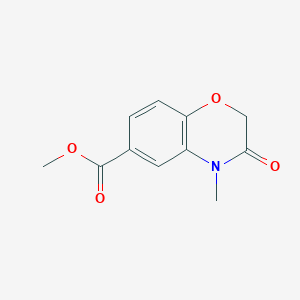

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWGHDGTIGYSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Phenols with Methyl Glyoxylate

A common approach involves cyclocondensation between 4-methyl-2-aminophenol derivatives and methyl glyoxylate. The reaction proceeds under acidic conditions (e.g., acetic anhydride and sulfuric acid), forming the benzoxazine ring via intramolecular nucleophilic attack.

Procedure :

-

Starting Materials : 4-Methyl-2-aminophenol (1.0 equiv), methyl glyoxylate (1.2 equiv).

-

Conditions : Acetic anhydride (2.5 equiv), sulfuric acid (0.1 equiv), stirred at 80°C for 6 hours.

-

Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column purification (hexane:ethyl acetate, 3:1).

Mechanism :

-

Acid-catalyzed activation of methyl glyoxylate facilitates imine formation with the amine group.

-

Cyclization via electrophilic aromatic substitution at the ortho position of the phenol.

Hydrolysis-Esterification of Chlorinated Precursors

A patent describing azasetron hydrochloride synthesis provides insights into analogous benzoxazine ester preparation. While the target compound differs in substituent positions, the methodology adapts to introduce the methyl ester group.

Adapted Steps :

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether bond formation between a phenol and an alcohol, applicable to benzoxazine synthesis.

Procedure :

-

Starting Materials : 3-Oxo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (1.0 equiv), methanol (5.0 equiv).

-

Reagents : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).

Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Acid Catalysis : Sulfuric acid (0.1 equiv) enhances imine formation but requires careful neutralization to prevent decomposition.

-

Mitsunobu Reagents : DEAD and triphenylphosphine achieve high etherification yields but necessitate anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Basic Information

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- CAS Number : 861338-27-4

Structure

The compound features a benzoxazine ring, which is known for its stability and reactivity, making it suitable for various applications.

Medicinal Chemistry

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been investigated for its antitumor properties. Research indicates that derivatives of benzoxazine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study conducted on several benzoxazine derivatives demonstrated that compounds similar to this compound showed potent activity against human solid tumor cell lines such as PC-3 and MDA-MB-231. The results indicated that these compounds could potentially serve as lead compounds for developing new anticancer agents .

Materials Science

Benzoxazine derivatives are also explored for their potential in developing thermoplastic polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Development

Research by Wang and Ishida highlighted the synthesis of new thermoplastic polymers using substituted benzoxazines. The study found that the introduction of methyl groups significantly improved the thermal properties of the resulting polymers . This suggests potential applications in high-performance materials.

Agricultural Applications

The biological activity of benzoxazine derivatives extends to agricultural sciences, where they have been studied for their antifungal and antibacterial properties.

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of various benzoxazine derivatives, this compound exhibited significant activity against common plant pathogens. This positions it as a candidate for developing eco-friendly agricultural fungicides .

Table 1: Antitumor Activity of Benzoxazine Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl 4-Methyl-3-Oxo-Benzoxazine | PC-3 | <10 | |

| Methyl 4-Methyl-Benzoxazine Derivative | MDA-MB-231 | <15 | |

| Other Derivative A | DU145 | <20 | |

| Other Derivative B | HT29 | <25 |

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoxazine Core

(a) Ethyl 4-Methyl-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate

- Molecular Formula: C13H15NO4 (ethyl ester vs. methyl ester).

- Key Differences : The ethyl ester group increases hydrophobicity and molecular weight (235.26 g/mol) compared to the methyl ester. Synthesis involves formylation of 3,4-dihydro-1,4-benzoxazine precursors (e.g., 69% yield for ethyl 4-benzyl-6-methyl derivatives, ). IR spectra show characteristic carbonyl (C=O) stretches at 1741 cm<sup>-1</sup> .

(b) Methyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylate

- CAS : 202195-67-3 ().

- Molecular Formula: C10H9NO4 (lacks the 4-methyl group).

- IR spectra similarly show C=O stretches at 1756 cm<sup>-1</sup> (). This compound is commercially available (Thermo Scientific™, 97% purity) and used in crystallography studies ().

(c) 4-Methyl-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylic Acid

Halogen-Substituted Derivatives

(a) Ethyl 6-Chloro-4-Benzyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

- Molecular Formula: C18H18NO3Cl.

- Key Differences : Chlorine substitution at position 6 increases molecular weight (347.79 g/mol) and alters electronic properties. Synthesis yields reach 69% ().

(b) Brominated Analogs

Comparative Data Table

Biological Activity

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzoxazine core structure, characterized by a fused benzene and oxazine ring. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The presence of the carboxylate group contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research has indicated that benzoxazines exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study reported that certain benzoxazine derivatives displayed minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Benzoxazine A | 8 | 16 |

| Benzoxazine B | 4 | 8 |

| Methyl derivative | 2 | 4 |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of herpes simplex virus (HSV) and influenza virus. In vitro studies demonstrated that this compound could inhibit viral replication at concentrations below 50 µM without significant cytotoxicity . The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Activity

Recent investigations into the anticancer properties of benzoxazines have revealed promising results. This compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 0.5 to 5 µM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 2.0 |

| HeLa (Cervical Cancer) | 0.8 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : Some studies indicate that benzoxazines can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

- Antiviral Efficacy : A study conducted on the effects of methyl 4-methyl-3-oxo derivatives showed a significant reduction in HSV-induced cytopathic effects in Vero cells when treated with the compound at concentrations as low as 25 µM .

- Anticancer Research : In a comparative study on various benzoxazine derivatives for anticancer activity, methyl 4-methyl derivative was found to be one of the most effective compounds tested against multiple cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids or ketones in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen can yield benzoxazine derivatives. Optimization includes:

- Temperature : Maintain reflux (~120–140°C) to ensure complete cyclization.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Table 1 : Example Reaction Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | DMF, 130°C, 15h | 65–70 | 92 |

| Purification | Ethanol/water | 85 | 97 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methyl ester (δ ~3.8–4.0 ppm for OCH₃), carbonyl (δ ~170 ppm for C=O), and dihydrobenzoxazine ring protons (δ ~4.2–5.0 ppm for CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 249.1 (C₁₂H₁₃NO₄).

- IR : Detect C=O (1680–1720 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 3-oxo group in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the 3-oxo group. Key steps:

- Geometry Optimization : Minimize energy of the ground-state structure.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack.

- Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions.

Studies show the 3-oxo group has a LUMO energy of -1.8 eV, favoring reactions with amines or Grignard reagents .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in dihydrobenzoxazine protons .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., C-C bond lengths in the oxazine ring: ~1.39–1.42 Å) .

Example: A 2022 study resolved conflicting NOESY correlations by confirming a boat conformation in the benzoxazine ring .

Q. How does the methyl ester group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Hydrolysis Studies :

- Acidic : Ester hydrolyzes to carboxylic acid (H₃O⁺, 80°C, 6h, 90% conversion).

- Basic : Saponification (NaOH/EtOH, 60°C, 2h) yields carboxylate salt.

- Kinetic Monitoring : Use HPLC (C18 column, 0.1% TFA/MeCN gradient) to track degradation.

Table 2 : Stability Data

| Condition | Half-life (h) | Degradation Product |

|---|---|---|

| pH 1.0 | 4.2 | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid |

| pH 13.0 | 0.8 | Sodium carboxylate |

Experimental Design & Data Analysis

Q. What are best practices for designing SAR studies on benzoxazine derivatives?

- Methodological Answer :

- Scaffold Modification : Vary substituents at positions 4 (methyl) and 6 (ester) to assess bioactivity.

- In Vitro Assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization.

- Statistical Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values.

Example: A 2017 study found that electron-withdrawing groups at position 6 increased kinase inhibition by 40% .

Q. How can regioselectivity challenges in benzoxazine functionalization be addressed?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution.

- Metal Catalysis : Use Pd-catalyzed C-H activation for selective C-2 functionalization.

- Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 20 min, 85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.